molecular formula C5H9Br B141829 5-Bromo-1-pentene CAS No. 1119-51-3

5-Bromo-1-pentene

Cat. No.: B141829
CAS No.: 1119-51-3
M. Wt: 149.03 g/mol
InChI Key: LPNANKDXVBMDKE-UHFFFAOYSA-N
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Safety and Hazards

5-Bromo-1-pentene is classified as a flammable liquid and vapor . It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

5-Bromo-1-pentene plays a significant role in biochemical reactions, particularly in the stereoselective synthesis of compounds such as 7alpha-(3-carboxypropyl) estradiol . It interacts with enzymes and proteins involved in these synthetic pathways, facilitating the formation of specific stereoisomers. The compound’s bromine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are not extensively documented. Its role as a synthetic intermediate suggests that it may influence cell function indirectly through the compounds it helps to synthesize. These synthesized compounds can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its reactivity as an alkylating agent. The bromine atom in this compound can undergo nucleophilic substitution, allowing the compound to form covalent bonds with various biomolecules

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is stable under standard storage conditions (2-8°C) but may degrade over time if exposed to light or heat . Long-term effects on cellular function have not been extensively studied, but its role as a synthetic intermediate suggests that any observed effects would be indirect, mediated through the compounds it helps to synthesize.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as a synthetic intermediate. It interacts with enzymes that facilitate nucleophilic substitution reactions, allowing it to be incorporated into more complex molecules . The compound’s reactivity with nucleophiles makes it a valuable tool in organic synthesis, where it can influence metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized. Its chemical properties suggest that it may be transported via passive diffusion or facilitated by specific transporters or binding proteins

Subcellular Localization

The subcellular localization of this compound has not been extensively studied. Its role as a synthetic intermediate suggests that it may be localized to specific cellular compartments where it can participate in biochemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromo-1-pentene involves the use of 1,5-dibromopentane as a starting material. The reaction is carried out in the presence of N,N-dimethylformamide as a solvent and hexamethylphosphoric triamide as a catalyst. The mixture is heated, and the crude product is obtained through normal pressure distillation. The crude product is then washed with brine and rectified to obtain high-purity this compound .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route as described above. The process involves large-scale heating and distillation to ensure high yield and purity. The use of efficient catalysts and solvents helps in optimizing the reaction conditions and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-pentene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-pentene is unique due to its specific molecular structure, which combines the properties of olefins and halogenated hydrocarbons. This combination allows it to undergo a wide range of chemical reactions, making it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

5-bromopent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c1-2-3-4-5-6/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNANKDXVBMDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061512
Record name 1-Pentene, 5-bromo-
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Molecular Weight

149.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 5-Bromo-1-pentene
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CAS No.

1119-51-3
Record name 5-Bromo-1-pentene
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Record name 1-Pentene, 5-bromo-
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Record name 1-Pentene, 5-bromo-
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Record name 1-Pentene, 5-bromo-
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Record name 5-bromopent-1-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-Bromo-1-pentene in Williamson ether synthesis?

A: this compound serves as an alkylating agent in Williamson ether synthesis. It reacts with phenolic compounds, such as 4-hydroxy-cinnamic acid, in the presence of a base, to form the corresponding ether. This reaction is significantly accelerated by microwave irradiation, enabling rapid and continuous synthesis of target compounds like (E)-3-[4-(pent-4-en-1-yloxy)phenyl]acetic acid. []

Q2: Can this compound be used to functionalize complex molecules?

A: Yes. Research shows that this compound can be used to introduce a pentenyl group to the 7α position of a steroidal compound. This alkylation, using NaHMDS in THF, proceeds with excellent stereoselectivity (> 95% epimeric excess). This approach allows for further functionalization of the steroid, demonstrating its utility in complex molecule synthesis. []

Q3: How does this compound contribute to dihydroindole and tetrahydroquinoline synthesis?

A: N-alkenylated 2-acylamino-3-furancarbonitriles, synthesized using this compound as an alkylating agent, undergo intramolecular Diels-Alder reactions upon heating. This cyclization yields dihydroindole and tetrahydroquinoline derivatives. This method offers a simplified work-up process compared to alternative approaches. []

Q4: Can this compound be used to modify polymers?

A: Research shows that this compound can be used to introduce metathesis handles onto ethyl cellulose. This modification, achieved through reaction with sodium hydride, enables further functionalization of the polymer via olefin cross-metathesis with electron-poor olefins like acrylic acid and acrylate esters. This approach highlights the potential of this compound in material science and polymer modification. []

Q5: What insights have been gained from studying the gas-phase chemistry of this compound?

A: Mass spectrometry studies with 13C2-labelled this compound reveal that unimolecular ethylene loss from its gaseous [M-Br]+ ions involves complete carbon scrambling before fragmentation. Theoretical calculations suggest this process likely involves a non-classical, pyramidal C5H cation as an intermediate. These findings enhance our understanding of fundamental carbocation chemistry. []

Q6: Has this compound been utilized in the development of new synthetic methodologies?

A: Yes, this compound has been successfully employed in the radical-chain bromoallylation of alkenes. This reaction provides a new route to 4-alkenyl bromides, expanding the synthetic toolbox for organic chemists. The resulting products can be further transformed into valuable cyclic structures, demonstrating the versatility of this methodology. []

Q7: What are the potential applications of this compound in the study of ultrafast molecular dynamics?

A: Theoretical studies suggest that placing photoionized this compound within an optical cavity could induce and enhance charge migration. This process, observable through time-resolved photoelectron spectroscopy, provides valuable insights into ultrafast electronic dynamics and the influence of optical cavities on molecular behavior. []

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